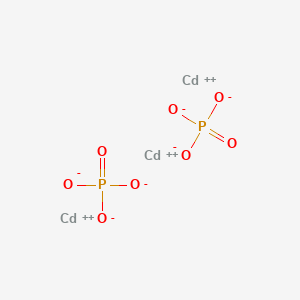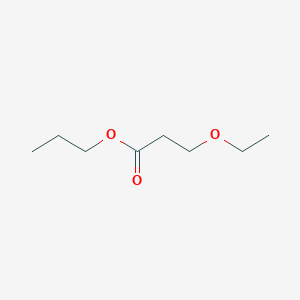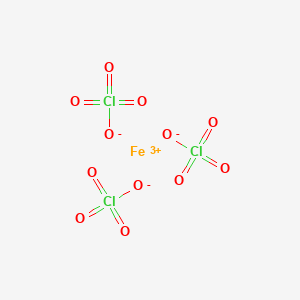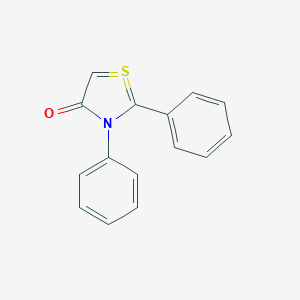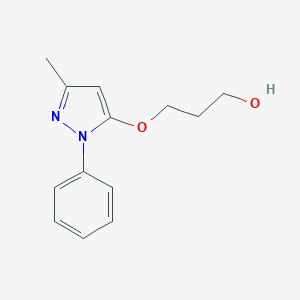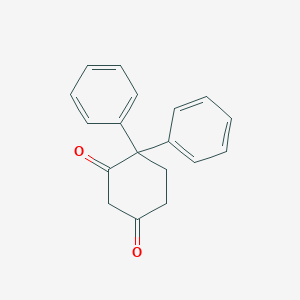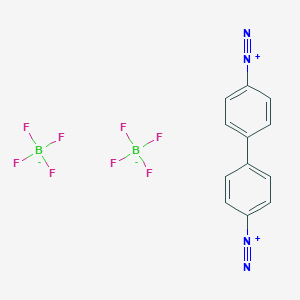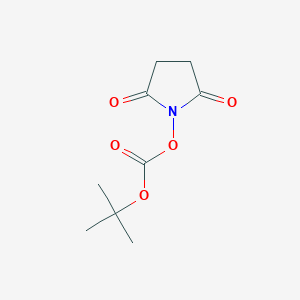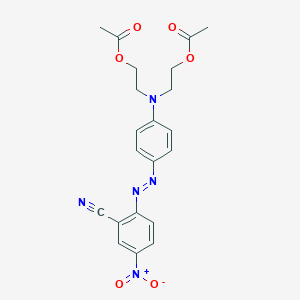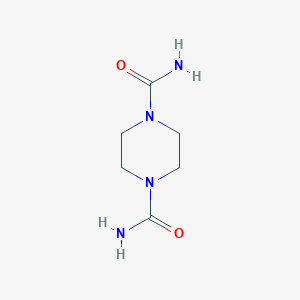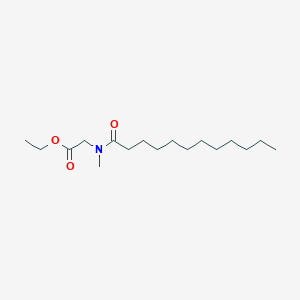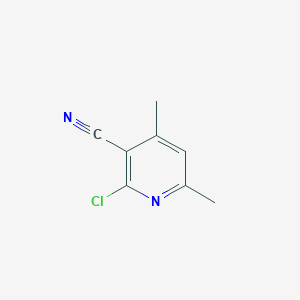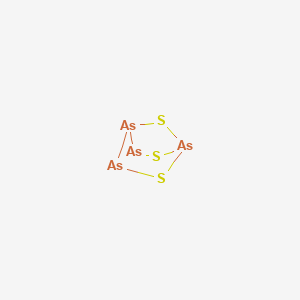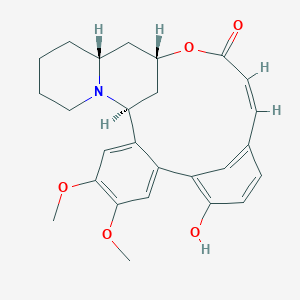
Yttrium oxide sulfide (Y2O2S)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium oxide sulfide (Y2O2S) is a compound that has gained significant attention in the scientific community due to its unique properties. It is a rare earth compound that has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and bioimaging. In
科学研究应用
Yttrium oxide sulfide (Y2O2S) has been extensively studied for its potential applications in various fields. In optoelectronics, it has been used as a phosphor material for white light-emitting diodes (LEDs) due to its high luminescence efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds due to its high surface area and redox properties. In bioimaging, it has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to enhance image contrast.
作用机制
The mechanism of action of Yttrium oxide sulfide (Y2O2S) is not fully understood. However, it is believed that its unique properties such as high surface area, redox properties, and luminescence efficiency play a crucial role in its various applications. In optoelectronics, Yttrium oxide sulfide (Y2O2S) absorbs energy from a light source and emits light at a longer wavelength. In catalysis, Yttrium oxide sulfide (Y2O2S) acts as a redox catalyst, facilitating the oxidation of organic compounds. In bioimaging, Yttrium oxide sulfide (Y2O2S) enhances image contrast by altering the magnetic properties of the surrounding tissue.
生化和生理效应
The biochemical and physiological effects of Yttrium oxide sulfide (Y2O2S) are not well studied. However, studies have shown that Yttrium oxide sulfide (Y2O2S) is biocompatible and does not cause any significant toxicity or adverse effects in vitro and in vivo. It has also been shown to have low cytotoxicity and hemolytic activity, making it a potential candidate for biomedical applications.
实验室实验的优点和局限性
The advantages of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its unique properties such as high surface area, redox properties, and luminescence efficiency, which make it a versatile compound for various applications. However, the limitations of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its high cost, difficulty in synthesis, and limited availability.
未来方向
There are several future directions for the study of Yttrium oxide sulfide (Y2O2S). In optoelectronics, future research could focus on improving the luminescence efficiency of Yttrium oxide sulfide (Y2O2S) for more efficient white LED production. In catalysis, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) as a catalyst for other organic reactions. In bioimaging, future research could focus on developing Yttrium oxide sulfide (Y2O2S)-based contrast agents with improved imaging properties. Additionally, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) in other fields such as energy storage and environmental remediation.
Conclusion:
In conclusion, Yttrium oxide sulfide (Y2O2S) is a rare earth compound that has gained significant attention in the scientific community due to its unique properties. It has potential applications in various fields such as optoelectronics, catalysis, and bioimaging. Its mechanism of action is not fully understood, but it is believed that its unique properties play a crucial role in its various applications. While Yttrium oxide sulfide (Y2O2S) has several advantages for lab experiments, it also has limitations such as its high cost and limited availability. Future research could focus on improving the properties of Yttrium oxide sulfide (Y2O2S) for more efficient and effective applications in various fields.
合成方法
The synthesis of Yttrium oxide sulfide (Y2O2S) can be achieved through several methods such as solid-state reaction, sol-gel method, and hydrothermal synthesis. Solid-state reaction involves mixing yttrium oxide and sulfur in a vacuum or inert atmosphere at high temperatures. Sol-gel method involves the hydrolysis of yttrium alkoxide followed by the addition of sulfur-containing compounds. Hydrothermal synthesis involves the reaction of yttrium salts and sulfur sources in an aqueous solution at high temperatures and pressures.
属性
CAS 编号 |
12340-04-4 |
|---|---|
产品名称 |
Yttrium oxide sulfide (Y2O2S) |
分子式 |
O3S3Y4 |
分子量 |
499.8 g/mol |
IUPAC 名称 |
oxygen(2-);yttrium(3+);trisulfide |
InChI |
InChI=1S/3O.3S.4Y/q6*-2;4*+3 |
InChI 键 |
GFKJCVBFQRKZCJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
规范 SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
其他 CAS 编号 |
12340-04-4 |
同义词 |
Y2O2S yttrium oxide sulfide yttrium oxysulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



